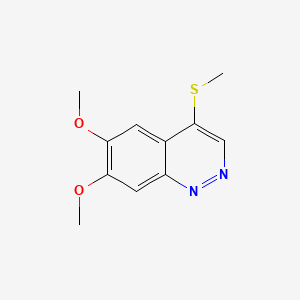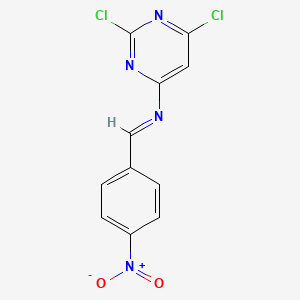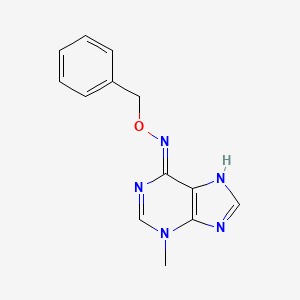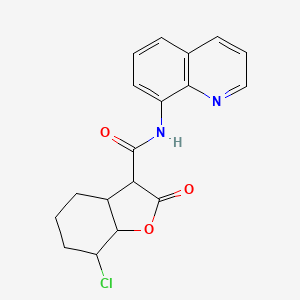![molecular formula C9H10N6O B15214575 5-Amino-2-{[(pyrimidin-5-yl)methyl]amino}pyrimidin-4(3H)-one CAS No. 90061-02-2](/img/structure/B15214575.png)
5-Amino-2-{[(pyrimidin-5-yl)methyl]amino}pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-2-((pyrimidin-5-ylmethyl)amino)pyrimidin-4(1H)-one is a heterocyclic compound that features two pyrimidine rings connected by a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-((pyrimidin-5-ylmethyl)amino)pyrimidin-4(1H)-one typically involves the following steps:
Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes and amidines under acidic or basic conditions.
Methylene bridge formation: The methylene bridge can be introduced by reacting the pyrimidine derivative with formaldehyde or other methylene donors in the presence of a catalyst.
Amino group introduction: The amino group can be introduced through nucleophilic substitution reactions using amines.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to ensure consistent reaction conditions and high yields.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
5-Amino-2-((pyrimidin-5-ylmethyl)amino)pyrimidin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 5-Amino-2-((pyrimidin-5-ylmethyl)amino)pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4(1H)-pyrimidinone: A simpler pyrimidine derivative with similar structural features.
5-Methyl-2-((pyrimidin-5-ylmethyl)amino)pyrimidin-4(1H)-one: A methylated analogue with potentially different reactivity and biological activity.
Uniqueness
5-Amino-2-((pyrimidin-5-ylmethyl)amino)pyrimidin-4(1H)-one is unique due to the presence of two amino groups and the methylene bridge connecting the pyrimidine rings. This structure provides distinct chemical reactivity and potential for diverse biological interactions compared to its simpler analogues.
Propiedades
Número CAS |
90061-02-2 |
|---|---|
Fórmula molecular |
C9H10N6O |
Peso molecular |
218.22 g/mol |
Nombre IUPAC |
5-amino-2-(pyrimidin-5-ylmethylamino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H10N6O/c10-7-4-14-9(15-8(7)16)13-3-6-1-11-5-12-2-6/h1-2,4-5H,3,10H2,(H2,13,14,15,16) |
Clave InChI |
ICMHTHMWVGXWLM-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC=N1)CNC2=NC=C(C(=O)N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


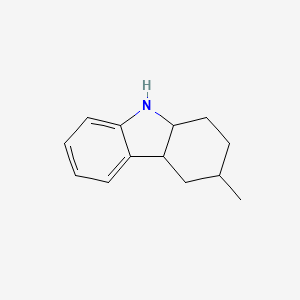
![2-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}-1-azabicyclo[2.2.2]octane](/img/structure/B15214509.png)

![6-([1,1'-Biphenyl]-2-yl)-2,3,7-triphenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B15214521.png)
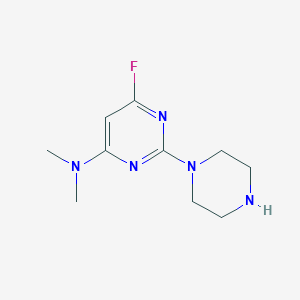

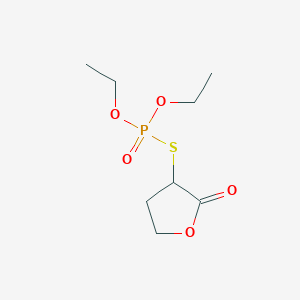
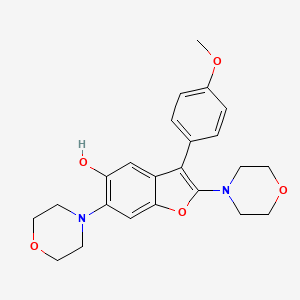
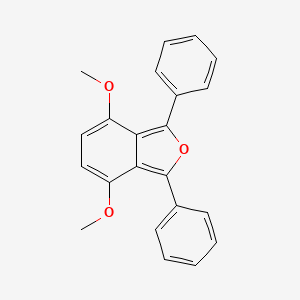
![Ethanol, 2-[[2-[(4-phenoxyphenyl)amino]-4-pyrimidinyl]amino]-](/img/structure/B15214555.png)
